((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol
Description
This compound (CAS: 77189-15-2) is a bicyclic methanol derivative with a complex stereochemical profile. Its structure features a norbornene-like 4,7-methanoinden core, a vinyl substituent at position 2, and a hydroxymethyl group at position 1. Synthesized by Amadis Chemical Company Limited, it serves as a key intermediate in pharmaceutical and materials science applications .
Properties
IUPAC Name |
[(1R,2S,3S,4R,6R,7S)-4-ethenyl-3-tricyclo[5.2.1.02,6]dec-8-enyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-8-6-11-9-3-4-10(5-9)13(11)12(8)7-14/h2-4,8-14H,1,5-7H2/t8-,9+,10-,11+,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKCETFBHINAIA-FQIARQCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2C3CC(C2C1CO)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[C@@H]2[C@H]3C[C@@H]([C@@H]2[C@H]1CO)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol , also known by its CAS number 77189-15-2, is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₃H₁₈O
- Molecular Weight : 190.28 g/mol
- Structure : The compound features a vinyl group attached to a hexahydro-methanoindenyl framework with multiple chiral centers that influence its biological activity.
Biological Activity Overview
Biological activity is typically assessed through various bioassays that evaluate the compound's effects on living cells or organisms. The following sections detail specific activities observed in studies related to this compound.
Antimicrobial Activity
Research indicates that compounds structurally similar to ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol exhibit significant antimicrobial properties. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Strong anti-cancer properties | |
| Compound B | Known for antimicrobial activity | |
| Compound C | Potential use in neuropharmacology |
These comparisons highlight the potential of ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol in various therapeutic applications.
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurological pathways. Preliminary studies have indicated potential neuroprotective effects. Further exploration is required to establish mechanisms and efficacy.
Study 1: Antimicrobial Efficacy
A study conducted on similar compounds revealed that those with a vinyl group demonstrated enhanced antimicrobial activity against various bacterial strains. The study utilized bioassays to measure the minimum inhibitory concentration (MIC) of the compounds tested.
Study 2: Neuroprotective Properties
In vitro studies have shown that related hexahydro frameworks can exhibit neuroprotective effects by modulating neurotransmitter levels. The specific mechanisms remain under investigation but suggest potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The vinyl and hydroxymethyl groups in the target compound enhance reactivity and solubility, making it versatile for derivatization.
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., in octahydroinden derivatives) significantly alter biological activity and physical properties .
- Application-Driven Design : Ionic or bulky substituents (e.g., quaternary ammonium, benzisothiazole) tailor compounds for specific uses, such as drug delivery or polymer science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
